

# Physicochemical Properties & Solubility of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Salinazid

CAS No.: 495-84-1

Cat. No.: S542346

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**Salinazid** (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub>), with a molecular weight of 241.25 g/mol (CAS No. 495-84-1), is an anti-tuberculosis drug. Its bioavailability is influenced by its solubility profile [1] [2].

The table below summarizes its core properties and available solubility data:

Property	Value / Description	Source
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	[1] [2]
Molecular Weight	241.25 g/mol	[1] [2]
Melting Point	232-233 °C (conflicting value: 251 °C also reported)	[1] [2]
Appearance	White to off-white crystalline solid	[1]
Log P	1.942	[2]
Solubility in DMSO	~5 mg/mL (~20.73 mM)	[1]
Solubility in DMF	10 mg/mL	[1]
Solubility in Water (PBS pH 7.2)	Limited; 0.23 mg/mL in DMF:PBS (1:3) mixture	[1]

One study measured **Salinazid**'s equilibrium solubility in solvents modeling biological media, which is critical for predicting its behavior in the body. The solubility, reported as less than  $10^{-3}$  mole fraction, increases in the following order [3]: **Buffer (pH 7.4) < Buffer (pH 2.0) < Octanol**

This low solubility in aqueous buffers aligns with the challenges noted for drug development, where poor aqueous solubility can limit absorption and complicate formulation [4].

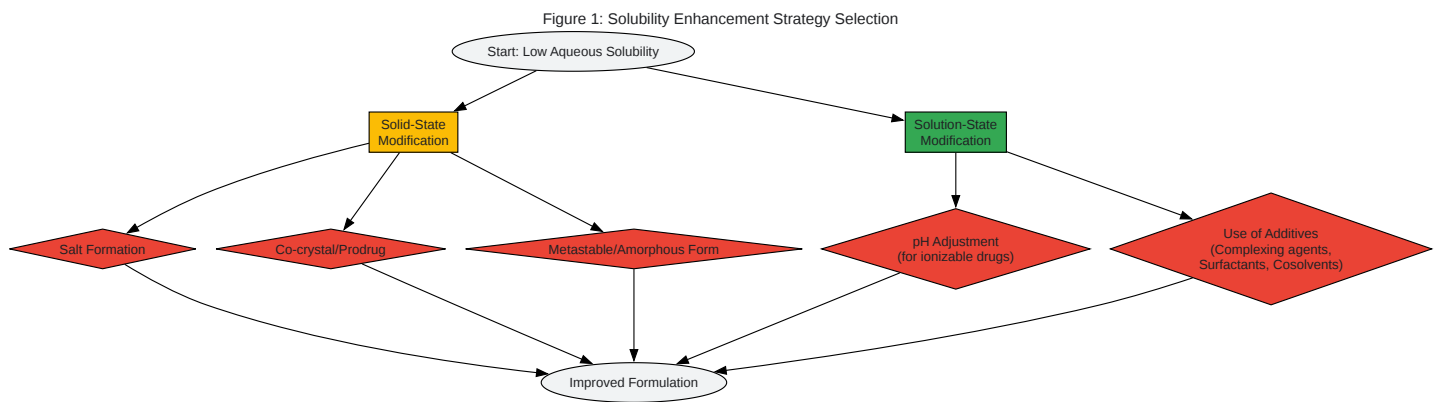
## Storage & Handling Guidelines

Proper storage is crucial for maintaining the stability of chemical compounds. The following guidelines for **Salinazid** are compiled from chemical suppliers:

Condition	Recommendation
Long-term Storage	Store as a powder at <b>-20°C</b> for 2-3 years.
Solution Storage	Store in solvent (e.g., DMSO) at <b>-80°C</b> for 6 months or <b>-20°C</b> for 1 month.
Shipping	Stable at ambient temperature for a few days during ordinary shipping.
Handling	For research use only. Not for human use.

## Solubility Enhancement & Formulation Strategies

Based on general principles of pharmaceutical development for compounds with low aqueous solubility, several strategies can be explored to enhance **Salinazid**'s solubility [4]. The workflow for selecting a strategy can be visualized as follows:



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## Experimental Protocol for Solubility Determination

The following protocol is adapted from general best practices in pharmaceutical sciences, as detailed methodologies for **Salinazid** were not fully available in the search results [4].

### 1. Preparation:

- **Saturated Solution:** Place an excess amount of **Salinazid** powder into a sealed vial with the solvent of choice (e.g., buffer at pH 2.0 or 7.4, octanol).
- **Agitation:** Equip the vial with a magnetic stirrer and agitate the mixture continuously in a temperature-controlled water bath or incubator.
- **Equilibration Time:** Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure solid-phase equilibrium with the dissolved solute.

## 2. Sampling & Analysis:

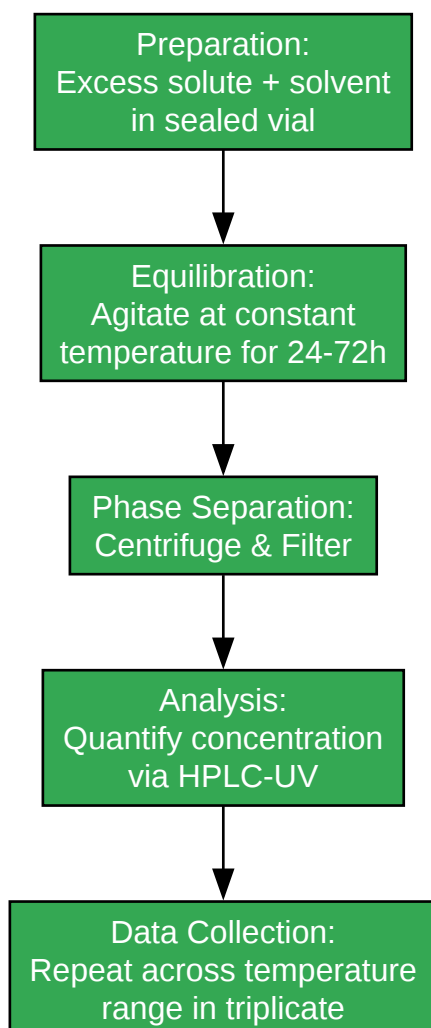
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This can be done using centrifugation followed by filtration (e.g., a 0.45  $\mu\text{m}$  membrane filter).
- **Analytical Quantification:** Dilute the clear supernatant as necessary and analyze the concentration of **Salinazid** using a validated analytical method, such as **High-Performance Liquid Chromatography (HPLC)** with UV detection.

## 3. Data Collection:

- Repeat the experiment across a **temperature range** (e.g., from 293.15 K to 313.15 K) to study the temperature dependence of solubility.
- Perform each measurement in **triplicate** to ensure accuracy and calculate the mean solubility value.

The logical flow and components of this protocol are summarized in the diagram below:

Figure 2: Experimental Workflow for Solubility Determination



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## Knowledge Gaps and Further Research

The available data has some limitations that you should address in your work:

- **Protocol Specifics:** The provided solubility protocol is generalized. You will need to optimize and validate critical parameters such as the exact equilibration time, centrifugation speed, and specific HPLC conditions (mobile phase, column type, flow rate) for **Salinazid**.
- **Mechanism of Action:** The search results did not contain details on **Salinazid**'s specific signaling pathways or molecular targets, which are crucial for a comprehensive application note.

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## References

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4. sciencedirect.com/science/article/abs/pii/B9780128024478000017 [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

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